MZP-54 is derived from a systematic design strategy aimed at optimizing ligands for von Hippel-Lindau (VHL) E3 ligases. It is classified within the category of small-molecule PROTACs, which consist of three main components: a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This compound specifically targets bromodomain-containing proteins, which are implicated in several oncogenic processes .
The synthesis of MZP-54 involves several key steps:
MZP-54 features a complex molecular structure characterized by:
The molecular weight of MZP-54 is approximately 500 Da, which is favorable for cellular permeability .
MZP-54 engages in several critical chemical reactions:
These reactions are essential for MZP-54's mechanism of action as they lead to effective protein degradation .
The mechanism of action for MZP-54 can be summarized in several steps:
This mechanism allows for selective targeting and degradation of specific proteins involved in cancer progression or other diseases .
MZP-54 exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into drug delivery systems .
The applications of MZP-54 are primarily centered around its role as a targeted therapeutic agent in oncology:
Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary class of heterobifunctional molecules designed to induce targeted protein degradation via the ubiquitin-proteasome system (UPS). These compounds consist of three critical elements:
MZP-54 exemplifies this technology by employing VH032 as its E3 ligase ligand, targeting the von Hippel-Lindau (VHL) protein—a component of the Cullin 2 RING E3 ligase (CRL2) complex. Upon simultaneous binding of MZP-54 to both VHL and BET proteins, the POI is polyubiquitinated via the E3 ligase complex. This ubiquitination marks BET proteins for recognition and destruction by the 26S proteasome, enabling catalytic, substoichiometric degradation [1] [2] [4]. Key advantages over traditional inhibitors include:
The BET family (BRD2, BRD3, BRD4, BRDT) functions as epigenetic readers that recognize acetylated lysine residues on histone tails, facilitating transcriptional activation. Their structural architecture includes:
BET proteins drive pathogenesis through dysregulated gene expression:
Table 1: BET Protein Functions in Disease
Protein | Key Functions | Disease Relevance |
---|---|---|
BRD2 | Cell cycle progression, metabolic gene regulation | Lupus, metabolic disorders |
BRD3 | Chromatin remodeling, erythroid differentiation | AML, HPV-associated cancers |
BRD4 | Transcriptional elongation via P-TEFb, enhancer assembly | AML, breast cancer, inflammation, COVID-19 cytokine storm |
BRDT | Chromatin condensation during spermatogenesis | Male contraception (non-relevant in somatic disease) |
Chemical Structure and Structure-Activity Relationship (SAR) of MZP-54
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0